2-Hydroxypropyl 2-ethylhexanoate
Overview
Description
2-Hydroxypropyl 2-ethylhexanoate is an organic compound with the molecular formula C₁₁H₂₂O₃. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as an intermediate in the synthesis of other chemicals and its use in coatings and polymer industries .
Preparation Methods
2-Hydroxypropyl 2-ethylhexanoate can be synthesized through the esterification of 2-ethylhexanoic acid with 2-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst to facilitate the esterification process. Industrial production methods often employ alkyl glycidyl ether and 2-ethylhexanoic acid as raw materials, undergoing a ring-opening esterification reaction under optimal conditions to achieve high purity and yield .
Chemical Reactions Analysis
2-Hydroxypropyl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-Hydroxypropyl 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the preparation of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. It acts as a coalescing agent in coatings, helping to reduce the minimum film-forming temperature and improve the film’s mechanical properties. The compound’s hydroxy group allows it to form hydrogen bonds with other molecules, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
2-Hydroxypropyl 2-ethylhexanoate can be compared with similar compounds such as:
2-Ethylhexyl acetate: Used as a solvent in coatings and adhesives.
2-Hydroxyethyl 2-ethylhexanoate: Similar in structure but with different physical properties.
2-Ethylhexyl 2-hydroxypropanoate: Used in similar applications but with varying efficacy. The uniqueness of this compound lies in its balanced properties, making it suitable for a wide range of applications in both industrial and research settings.
Properties
IUPAC Name |
2-hydroxypropyl 2-ethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-4-6-7-10(5-2)11(13)14-8-9(3)12/h9-10,12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYYLBZELJCFBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866719 | |
Record name | Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
58921-10-1 | |
Record name | 2-Hydroxypropyl 2-ethylhexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58921-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 2-ethyl-, 2-hydroxypropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxypropyl 2-ethylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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